N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound with the molecular formula and a molecular weight of approximately 624.69 g/mol. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups that suggest potential biological activity. It is classified as a thiazole derivative, specifically a thiazolyl-substituted benzamide, often investigated for its pharmaceutical properties, particularly in cancer research and other therapeutic applications .
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide typically involves several steps, including the formation of thiazole rings and the introduction of various substituents.
The molecular structure of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide can be represented using various chemical notation systems:
InChI=1S/C34H20N6O3S2/c35-17-21-1-5-23(6-2-21)29-19-44-33(37-29)39-31(41)25-9-13-27(14-10-25)43-28-15-11-26(12-16-28)32(42)40-34-38-30(20-45-34)24-7-3-22(18-36)4-8-24/h1-16,19-20H,(H,37,39,41)(H,38,40,42)
This notation provides a detailed description of the compound's connectivity.
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(C=C6)C#N
These representations reveal the compound's complex arrangement of atoms and functional groups that contribute to its chemical properties and potential biological activities .
The compound is expected to participate in various chemical reactions due to its functional groups:
These reactions are crucial for understanding how N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide can be modified for specific applications in medicinal chemistry .
The physical and chemical properties of N-[4-(4-cyanophenyl)-1,3-thiazol-2-y]-substituted benzamides include:
These properties are critical for determining suitable conditions for storage and application in research settings .
N-[4-(4-cyanophenyl)-1,3-thiazol-2-y]-substituted benzamides have several scientific uses:
The ongoing research into this compound highlights its versatility and importance in various fields of science .
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 1955-68-6
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 130832-66-5